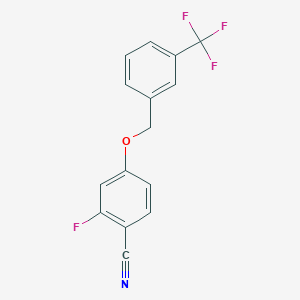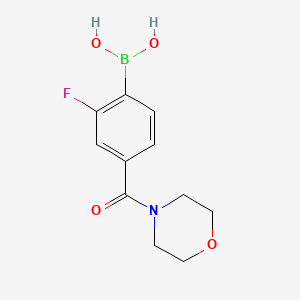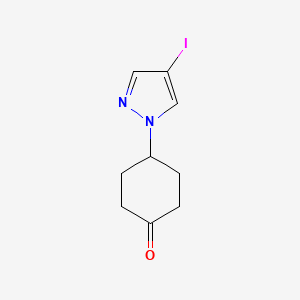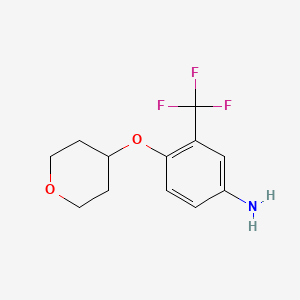
6-Methoxy-1-methyl-1H-indazole
Overview
Description
6-Methoxy-1-methyl-1H-indazole is a chemical compound with the CAS Number 1236127-55-1 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives involves various methods including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . Chemical Reactions Analysis
The chemical reactions involving indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored sealed in a dry room at room temperature .Scientific Research Applications
Inhibitor of Neuronal Nitric Oxide Synthase
One of the significant applications of compounds related to 6-Methoxy-1-methyl-1H-indazole is as an inhibitor of neuronal nitric oxide synthase. For instance, 7-Methoxy-1H-indazole has been identified for this role, showcasing its potential in medical research related to nitric oxide synthase activities (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Tubulin Polymerization Inhibition
Another significant application is in the field of cancer research, where derivatives of this compound have been identified as tubulin polymerization inhibitors. This inhibition plays a crucial role in anticancer activities, as seen in methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound found to have promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
PET Probe for Imaging PIM1 Enzyme
Compounds related to this compound have also been used in the development of PET probes for imaging specific enzymes. For instance, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one has been identified as a potential PET probe for imaging the enzyme PIM1, which is significant in medical imaging and diagnostics (Gao, Wang, Miller, & Zheng, 2013).
Role in Parkinson's Disease Model
Additionally, 6-Hydroxy-1H-indazole, a compound structurally similar to this compound, has been studied for its neuroprotective role in a mouse model of Parkinson's disease. This demonstrates the potential therapeutic applications of such compounds in neurodegenerative diseases (Xiao-feng et al., 2016).
Anti-Cancer Agents
This compound derivatives have been discovered as anticancer agents with significant cytotoxicity against various human cancer cell lines, showcasing their potential as novel therapeutic agents in oncology (Ngo Xuan Hoang et al., 2022).
Safety and Hazards
The safety information for 6-Methoxy-1-methyl-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, biological activities, and other aspects of indazole derivatives . These papers can be referred to for more detailed information.
Mechanism of Action
Target of Action
6-Methoxy-1-methyl-1H-indazole, like other indazole derivatives, is believed to interact with various biological targets. Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Indazole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
6-methoxy-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJICJVRIGIYQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)


![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)




![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
